(3aR,6aS)-5'-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,6aS)-5’-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-5’-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione involves multiple steps, typically starting with the preparation of the pyrrole ring. Common synthetic routes include cyclization, ring annulation, and cycloaddition reactions . The reaction conditions often involve the use of catalysts such as Cs2CO3 in DMSO for intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-5’-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
(3aR,6aS)-5’-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (3aR,6aS)-5’-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3aR,4S,6aS)-5-benzyl-4-hydroxydihydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1’-cyclohexan]-6(6aH)-one
- 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- (1S,3aR,4S,6aR)-1-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
Uniqueness
What sets (3aR,6aS)-5’-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione apart is its spiro structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H28ClN3O5 |
---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
(3aR,6aS)-5'-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C26H28ClN3O5/c1-13(2)22-20-21(26(29-22)16-12-15(27)6-7-17(16)28-25(26)33)24(32)30(23(20)31)10-9-14-5-8-18(34-3)19(11-14)35-4/h5-8,11-13,20-22,29H,9-10H2,1-4H3,(H,28,33)/t20-,21-,22?,26?/m0/s1 |
InChI Key |
HPPFOODLIUSOOA-IVNQDJSRSA-N |
Isomeric SMILES |
CC(C)C1[C@@H]2[C@@H](C(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C4(N1)C5=C(C=CC(=C5)Cl)NC4=O |
Canonical SMILES |
CC(C)C1C2C(C(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C4(N1)C5=C(C=CC(=C5)Cl)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.